Octylamine

Descripción

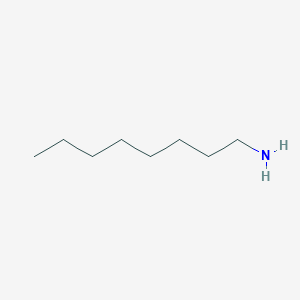

Structure

3D Structure

Propiedades

IUPAC Name |

octan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-2-3-4-5-6-7-8-9/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQPZZOEVPZRBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Record name | OCTANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

142-95-0 (hydrochloride) | |

| Record name | Octylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021939 | |

| Record name | 1-Octanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octanamine appears as a yellow liquid with an ammonia-like odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid, Yellow liquid with an ammoniacal odor; [CAMEO] Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | OCTANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21386 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.96 [mmHg] | |

| Record name | Octylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21386 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

111-86-4, 68037-94-5, 1173022-14-4 | |

| Record name | OCTANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C8-18 and C18-unsatd. alkyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, C8-18 and C18-unsatd. alkyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1173022-14-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF0V8U4T67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

octylamine chemical properties and uses

An In-depth Technical Guide to n-Octylamine: Chemical Properties and Applications

Introduction

n-Octylamine (also known as 1-aminooctane) is a primary aliphatic amine with a versatile profile that makes it a crucial compound in various scientific and industrial fields. Its unique combination of a long hydrophobic alkyl chain and a reactive primary amine group underpins its utility as a chemical intermediate, surfactant, corrosion inhibitor, and a key reagent in nanotechnology. This guide provides a comprehensive overview of its chemical properties, significant applications, and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

n-Octylamine is a colorless to pale yellow liquid characterized by a distinct ammonia-like odor.[1][2][3] It is stable under normal temperatures and pressures.[3] The quantitative properties of n-octylamine are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₈H₁₉N | [1] |

| Molecular Weight | 129.24 g/mol | [1] |

| CAS Number | 111-86-4 | [2] |

| Appearance | Colorless to yellow liquid | [2][3][4] |

| Odor | Ammonia-like, fishy | [1][2][5] |

| Melting Point | -5 to -1 °C | [2][5] |

| Boiling Point | 175-177 °C | [2][5] |

| Density | 0.782 g/mL at 25 °C | [2][5] |

| Flash Point | 60 °C (140 °F) | [6][7] |

| Water Solubility | 0.2 - 0.32 g/L (Slightly miscible/Insoluble) | [3][5][8] |

| Solubility in Organics | Miscible with ethanol, ether, benzene, and ethyl acetate. | [3][4][8] |

| pKa | 10.65 at 25 °C | [5] |

| Refractive Index | n20/D 1.429 | [2][5] |

| Vapor Pressure | 1 mmHg at 20 °C | [5] |

| Explosive Limits | 1.6 - 8.2 % (V) | [6][7][9] |

Applications in Research and Development

The bifunctional nature of octylamine—possessing both a nonpolar alkyl tail and a polar amine head—makes it a valuable tool in diverse applications, particularly in drug development and materials science.

Intermediate in Chemical Synthesis

This compound serves as a fundamental building block in organic synthesis for a range of valuable compounds:

-

Pharmaceuticals : It is a key reactant in the preparation of 2H-indazoles and 1H-indazolones, which are investigated as myeloperoxidase (MPO) inhibitors.[2][5] It is also used to create reagents for separating drug enantiomers, such as in the production of naproxen.[10] Furthermore, its role as an intermediate for lipids is crucial in the development of lipid nanoparticles for drug delivery.[11]

-

Agrochemicals and Pigments : A significant industrial use of this compound is in the production of N-octylpyrrolidone, which is used as a solvent for agricultural chemicals and organic pigments.[9][12][13]

-

Surfactants and Biocides : The amphiphilic nature of this compound makes it a precursor for cationic and amphoteric surfactants.[4][13][14] It is also a building block for biocides used in marine and wood coatings.[14][15]

Nanomaterials Science

In the field of nanotechnology, this compound is indispensable for the synthesis and stabilization of nanoparticles:

-

Capping and Stabilizing Agent : The amine group coordinates to the surface of growing nanocrystals, while the long octyl chains provide steric hindrance, preventing aggregation.[16] This is crucial for creating stable colloidal dispersions of quantum dots (QDs), metal sulfides, and magnetic nanoparticles.[2][5][17]

-

Reducing Agent : In certain syntheses, such as for silver nanoparticles, this compound can act as both a reducing agent for the metal salt and a capping agent for the resulting particles, simplifying the experimental setup.[18][19][20]

-

Structure-Directing Agent : It can be used to induce uniformity and direct the formation of specific nanostructures, such as ultrathin metal sulfide or ZnS/octylamine nanosheets.[2][5]

The workflow for a typical nanoparticle synthesis using this compound is illustrated below.

References

- 1. This compound | C8H19N | CID 8143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. OCTYL AMINE - Ataman Kimya [atamanchemicals.com]

- 3. Page loading... [guidechem.com]

- 4. primaryinfo.com [primaryinfo.com]

- 5. This compound | 111-86-4 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. 1-Octylamine, 99% 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. distilled octyl amine [chembk.com]

- 10. Page loading... [guidechem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. univarsolutions.com [univarsolutions.com]

- 15. products.basf.com [products.basf.com]

- 16. benchchem.com [benchchem.com]

- 17. ias.ac.in [ias.ac.in]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

Octylamine: A Comprehensive Technical Guide for Researchers

CAS Number: 111-86-4

Synonyms: 1-Aminooctane, n-Octylamine, Caprylamine[1][2]

This technical guide provides an in-depth overview of octylamine, a versatile primary amine utilized in various research and development applications. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, comprehensive safety data, and handling protocols.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic rotten-egg-like odor.[3] It is a flammable liquid and vapor.[3][4]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₉N | [1] |

| Molecular Weight | 129.24 g/mol | [1] |

| CAS Number | 111-86-4 | [1][2][3] |

| EC Number | 203-916-0 | |

| Melting Point | -1 °C / 30.2 °F | [3] |

| Boiling Point | 179 °C / 354.2 °F | [3] |

| Flash Point | 60 °C / 140 °F | [3] |

| Density | 0.78 kg/L | [2] |

| Upper Explosive Limit | 8.2 Vol% | [3] |

| Lower Explosive Limit | 1.6 Vol% | [3] |

Safety Data Sheet Summary

The following tables summarize the key safety information derived from the Safety Data Sheet (SDS) for this compound.

Hazard Identification

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapour.[4][5] |

| Acute toxicity, Oral | 3 | H301: Toxic if swallowed.[4] |

| Acute toxicity, Dermal | 3 | H311: Toxic in contact with skin.[4] |

| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled.[4][5][6] |

| Skin corrosion | 1A | H314: Causes severe skin burns and eye damage.[4][5][7] |

| Serious eye damage | 1 | H318: Causes serious eye damage.[4][5] |

| Specific target organ toxicity - single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation.[4][5][6] |

| Hazardous to the aquatic environment, short-term (acute) | 1 | H400: Very toxic to aquatic life.[5][7] |

| Hazardous to the aquatic environment, long-term (chronic) | 2 | H410: Very toxic to aquatic life with long lasting effects.[4][5][6] |

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[4] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor.[4][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4][5] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[6][7] |

Experimental Protocols

Detailed experimental protocols for the safe handling and use of this compound are critical. The following are generalized procedures based on safety data. Specific experimental designs will require further risk assessment.

General Handling Protocol

-

Engineering Controls: Work under a certified chemical fume hood. Ensure adequate ventilation. Eyewash stations and safety showers must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Clothing: Wear a flame-retardant lab coat and closed-toe shoes.

-

-

Dispensing:

-

Use only non-sparking tools.

-

Ground and bond container and receiving equipment to prevent static discharge.

-

Slowly dispense the liquid to avoid splashing.

-

-

Storage:

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

-

Keep containers tightly closed.

-

Store away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[3]

-

-

Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of n-octylamine.

Safe Handling Workflow

Caption: A generalized workflow for the safe handling of this compound in a laboratory setting.

Incompatibility Relationship Diagram

Caption: Diagram illustrating materials incompatible with this compound.

References

- 1. scbt.com [scbt.com]

- 2. parchem.com [parchem.com]

- 3. fishersci.com [fishersci.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. n-Octylamine | 111-86-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Versatility of Octylamine in Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octylamine, a primary alkylamine, has emerged as a versatile and indispensable reagent in various domains of scientific research. Its unique properties as a surfactant, capping agent, corrosion inhibitor, and chemical intermediate have positioned it as a critical component in materials science, nanotechnology, and organic synthesis. This technical guide provides an in-depth overview of the core applications of this compound in research, with a focus on nanoparticle synthesis and corrosion inhibition. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its effective utilization in the laboratory.

Core Applications of this compound in Research

This compound's utility in research is multifaceted, with two prominent areas of application:

-

Nanoparticle Synthesis: this compound plays a crucial role as a capping agent, shape-directing agent, and solvent in the synthesis of a diverse range of nanoparticles.[1] Its long alkyl chain provides steric hindrance, preventing nanoparticle aggregation and enabling precise control over particle size and morphology.[1] This control is paramount for tailoring the physicochemical properties of nanoparticles for applications in catalysis, bioimaging, and drug delivery.[1]

-

Corrosion Inhibition: As a potent corrosion inhibitor, this compound effectively protects various metals, particularly mild steel, in acidic and chloride-containing environments.[2][3] Its mechanism of action involves adsorption onto the metal surface, forming a protective barrier that mitigates corrosive processes.[4] The nitrogen atom in the amine group acts as the active center for this adsorption.[2]

Nanoparticle Synthesis Utilizing this compound

This compound is instrumental in the synthesis of various types of nanoparticles, where it can act as a reducing agent, stabilizer, and size-controller.[5][6]

Synthesis of Silver Nanoparticles

In the synthesis of silver nanoparticles, this compound serves a dual role as both a reducing and capping agent, simplifying the synthesis process by eliminating the need for an additional reducing agent.[5][6][7]

-

Materials: Silver nitrate (AgNO₃), this compound, toluene or benzene.

-

Procedure:

-

In a round-bottom flask equipped with a condenser and magnetic stirrer, combine 1 mM of AgNO₃, 25 mL of toluene or benzene, and 0.2 mL of this compound.[5]

-

Heat the mixture to 100°C with constant stirring.[5]

-

The formation of silver nanoparticles is indicated by a color change from colorless to light yellow, typically occurring after about 30 minutes.[5]

-

The reaction can be continued for up to 24 hours to observe the evolution of the nanoparticles.[5]

-

-

Characterization: The synthesized nanoparticles can be characterized using UV-Visible spectroscopy to observe the surface plasmon resonance (SPR) band, typically between 390-420 nm for silver nanoparticles.[2] Transmission electron microscopy (TEM) can be used to determine the size and morphology of the nanoparticles.

Diagram of Experimental Workflow for Silver Nanoparticle Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and characterization of silver nanoparticles from (bis)alkylamine silver carboxylate precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. worldscientific.com [worldscientific.com]

- 6. worldscientific.com [worldscientific.com]

- 7. researchgate.net [researchgate.net]

octylamine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on octylamine, a primary aliphatic amine. This compound serves as a versatile intermediate in the synthesis of various organic chemicals, surfactants, and pharmaceuticals.[1]

Chemical Identity and Molecular Properties

This compound, also known as 1-aminooctane or caprylamine, is an 8-carbon primary aliphatic amine.[2][3] It is a colorless to yellow liquid characterized by an ammonia-like odor.[3]

Data Presentation: Core Properties

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C8H19N | [2][4][5] |

| Molecular Weight | 129.24 g/mol | [2][5] |

| Linear Formula | CH3(CH2)7NH2 | |

| CAS Registry Number | 111-86-4 | [2][4][5] |

Methodology for Property Determination

The molecular formula and weight of a compound like this compound are not determined through experimental protocols in a laboratory setting for each use. Instead, they are fundamental properties derived from its validated chemical structure.

-

Structural Elucidation : The connectivity of atoms (the carbon backbone and the position of the amine group) is determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Formula Calculation : Once the structure (CH3(CH2)7NH2) is confirmed, the molecular formula is derived by counting the number of atoms of each element (8 Carbon, 19 Hydrogen, 1 Nitrogen).[2][4]

-

Molecular Weight Calculation : The molecular weight is calculated by summing the atomic weights of all atoms in the formula, using the standard atomic weights from the periodic table.[2][4]

Logical Workflow

The process of determining these core chemical properties follows a straightforward logical path from structure to formula to weight.

Caption: Workflow for determining molecular formula and weight.

References

An In-depth Technical Guide to the Solubility of Octylamine in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of octylamine in a range of common laboratory solvents. Understanding the solubility characteristics of this compound, a primary aliphatic amine, is crucial for its application in chemical synthesis, formulation development, and various research applications. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.

Core Principles of this compound Solubility

The solubility of this compound is primarily dictated by its molecular structure, which consists of a long, nonpolar octyl chain (C8H17) and a polar primary amine group (-NH2). This amphiphilic nature governs its miscibility with different types of solvents based on the principle of "like dissolves like."

-

In nonpolar solvents: The hydrophobic octyl chain interacts favorably with nonpolar solvent molecules through van der Waals forces, leading to good solubility.

-

In polar protic solvents: The polar amine group can form hydrogen bonds with protic solvents like water and alcohols. However, the long, nonpolar alkyl chain can disrupt the hydrogen-bonding network of the solvent, limiting solubility, particularly in highly polar solvents like water.

-

In polar aprotic solvents: The polarity of the amine group allows for dipole-dipole interactions with polar aprotic solvents.

Quantitative and Qualitative Solubility Data

The following tables summarize the available solubility data for this compound in various solvents. Due to a lack of extensive published quantitative data for many organic solvents, qualitative descriptions are also provided.

Table 1: Solubility of this compound in Water

| Solvent | Formula | Type | Solubility | Temperature (°C) |

| Water | H₂O | Polar Protic | 0.2 g/L[1][2][3] | 25 |

| Water | H₂O | Polar Protic | 0.32 g/L[2][4][5][6][7] | Not Specified |

This compound is generally described as insoluble or slightly soluble in water[1][4][8][9][10].

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Formula | Type | Qualitative Solubility |

| Ethanol | C₂H₅OH | Polar Protic | Miscible[9], Soluble[5][10] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[5][10] |

| Benzene | C₆H₆ | Nonpolar | Miscible[9] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Miscible[9] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 100 mg/mL (773.75 mM)[11] |

It has also been noted that this compound is miscible with almost all common organic solvents.

Experimental Protocols for Solubility Determination

Precise determination of this compound solubility can be achieved through established laboratory methods. The following protocols describe the isothermal shake-flask method followed by gravimetric analysis, a suitable approach for determining the solubility of a liquid amine in a volatile organic solvent.

Objective:

To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Glass vials with PTFE-lined screw caps

-

Calibrated positive displacement pipettes or gas-tight syringes

-

Volumetric flasks

-

Rotary evaporator or a gentle stream of inert gas (e.g., nitrogen) for solvent evaporation

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The excess of the solute is crucial to ensure that saturation is reached.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved this compound is achieved.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow for phase separation.

-

Carefully withdraw a known volume of the supernatant (the solvent layer saturated with this compound) using a calibrated pipette or syringe. It is critical to avoid disturbing the undissolved this compound layer.

-

To remove any suspended micro-droplets, the withdrawn sample can be filtered through a syringe filter compatible with the solvent.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, dry volumetric flask.

-

Determine the mass of the solution using an analytical balance.

-

Carefully evaporate the solvent from the flask under controlled conditions. A rotary evaporator or a gentle stream of nitrogen in a fume hood are suitable methods.

-

Once the solvent is completely removed, dry the flask containing the non-volatile this compound residue in a drying oven at a temperature below its boiling point until a constant weight is achieved.

-

Reweigh the flask to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

-

Solubility ( g/100 mL) = (mass of dissolved this compound / volume of solvent) * 100

-

-

Solubility can also be expressed in other units such as g/L, mg/mL, or molarity (mol/L).

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for assessing the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship of factors influencing this compound solubility.

References

- 1. benchchem.com [benchchem.com]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. This compound CAS#: 111-86-4 [m.chemicalbook.com]

- 4. 1-Octylamine, 99% 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound|lookchem [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. primaryinfo.com [primaryinfo.com]

- 11. This compound | C8H19N | CID 8143 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of n-octylamine

An In-depth Technical Guide to the Physical and Chemical Properties of n-Octylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Octylamine (also known as 1-aminooctane or caprylamine) is a primary aliphatic amine with the chemical formula C₈H₁₉N. It consists of an eight-carbon alkyl chain (the n-octyl group) attached to a terminal amino group (-NH₂). This structure imparts amphiphilic characteristics, making it a versatile intermediate and reagent in various chemical syntheses. Its applications range from a building block for surfactants, corrosion inhibitors, and biocides to a reagent in the synthesis of pharmaceuticals and the surface functionalization of nanoparticles.[1][2]

This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and logical diagrams illustrating its structure-property relationships and chemical reactivity.

Physical Properties

The physical characteristics of n-octylamine are primarily dictated by its molecular weight and the long, nonpolar alkyl chain, which influences its state, solubility, and boiling point. Key physical data are summarized in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₉N | [3][4] |

| Molecular Weight | 129.24 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | [5][6] |

| Odor | Ammonia-like, fishy | [7][8] |

| Melting Point | -5 to -1 °C (268 to 272 K) | [3][9][10] |

| Boiling Point | 175-177 °C (448-450 K) at 760 mmHg | [3][9][11] |

| Density | 0.782 g/mL at 25 °C | [3][9][10] |

| Vapor Pressure | 1 mmHg at 20 °C | [3][9] |

| Refractive Index (n²⁰/D) | 1.429 | [3][9] |

| Flash Point | 60-65 °C (140-149 °F) | [3][9][12] |

| Autoignition Temperature | 265 °C (538 K) | [2][13] |

Chemical Properties

The chemical behavior of n-octylamine is dominated by the lone pair of electrons on the nitrogen atom of the primary amine group, which makes it basic and nucleophilic.

| Property | Value | Reference(s) |

| CAS Number | 111-86-4 | [6][13] |

| pKa (of the conjugate acid) | 10.65 at 25 °C | [1][3][8] |

| pH | 11.8 (100 g/L aqueous solution at 25 °C) | [1][3] |

| Water Solubility | 0.2 - 0.32 g/L at 25 °C (Slightly soluble) | [3][12][13] |

| Solubility in Organic Solvents | Soluble in ethanol and ether | [1][11] |

| LogP (Octanol-Water Partition Coefficient) | 3.46 - 3.7 | [2][8] |

Reactivity Profile

n-Octylamine exhibits reactivity typical of a primary aliphatic amine. The lone pair on the nitrogen atom allows it to act as a base and a nucleophile.

-

Basicity : As a base, it readily reacts with acids in exothermic reactions to form water-soluble ammonium salts.[3][4][14] This property is fundamental to its use as an acid scavenger or in extraction processes.

-

Nucleophilicity : As a nucleophile, it reacts with various electrophiles. Key reactions include:

-

Acylation : Reaction with acyl chlorides or acid anhydrides to form N-octylamides.[6][15]

-

Alkylation : Reaction with haloalkanes (alkyl halides) to produce secondary and tertiary amines, and ultimately quaternary ammonium salts.[6][16]

-

Reaction with Carbonyls : Reacts with aldehydes and ketones to form imines (Schiff bases).

-

-

Incompatibilities : It is incompatible with strong oxidizing agents, acids, acid chlorides, anhydrides, isocyanates, and halogenated organics.[2][4][14]

Visualization of Key Concepts

The following diagrams, generated using Graphviz, illustrate the relationships between n-octylamine's structure and its properties, its general chemical reactivity, and a typical workflow for its analytical characterization.

Caption: Structure-property relationships of n-octylamine.

Caption: Common chemical reactions of n-octylamine.

Caption: Analytical workflow for n-octylamine characterization.

Experimental Protocols

The following sections describe generalized, standard laboratory protocols for determining the key properties of n-octylamine.

Determination of Boiling Point (Capillary Method)

This micro-method is suitable for small quantities of liquid.

-

Apparatus Setup : A small test tube containing 1-2 mL of n-octylamine is attached to a thermometer. A capillary tube, sealed at one end, is inverted and placed inside the test tube with its open end submerged in the liquid.[5][17] The assembly is heated in a controlled manner using a Thiele tube or a melting point apparatus.[18][19]

-

Heating : The heating bath (e.g., mineral oil) is heated gently. As the temperature rises, air trapped in the capillary tube expands and escapes as a slow stream of bubbles.[5]

-

Observation : Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates that the vapor pressure of the liquid is overcoming the atmospheric pressure.[5][18]

-

Measurement : The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[5] This temperature is recorded as the boiling point.

Determination of Melting Point (Capillary Method)

As n-octylamine's melting point is near 0 °C, this procedure requires a cooling bath.

-

Sample Preparation : A small amount of n-octylamine is introduced into a capillary tube, which is then sealed.[11][13]

-

Apparatus Setup : The capillary tube is attached to a thermometer and placed in a melting point apparatus equipped with a cooling system or a stirred cooling bath (e.g., an ice-salt mixture).[11]

-

Cooling & Observation : The bath is cooled until the sample solidifies. The bath is then allowed to warm very slowly (e.g., 1-2 °C per minute).[11]

-

Measurement : The melting range is recorded from the temperature at which the first signs of melting are observed to the temperature at which the last solid crystal disappears.[1][13] For a pure compound, this range should be narrow.[11][19]

Determination of pKa (Potentiometric Titration)

This method determines the acidity of the conjugate acid (octylammonium ion), from which the pKa is derived.

-

Solution Preparation : A dilute aqueous solution of n-octylamine of a known concentration (e.g., 0.05 M) is prepared.[20][21]

-

Titration Setup : The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is submerged in the solution.[20]

-

Titration : A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments from a burette.[20][21]

-

Data Collection : After each addition of acid, the solution is allowed to equilibrate, and the pH is recorded. This is continued until the pH has passed through the buffer region and dropped significantly.

-

Analysis : A titration curve (pH vs. volume of HCl added) is plotted. The pKa is equal to the pH at the half-equivalence point (the point at which half of the amine has been neutralized).[20]

Spectroscopic Analysis Protocols

-

Sample Preparation : For a liquid like n-octylamine, the simplest method is to place one drop of the neat (undiluted) liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[22][23][24]

-

Background Spectrum : An initial background spectrum of the empty spectrometer is collected to account for atmospheric CO₂ and H₂O.[24]

-

Sample Spectrum : The prepared salt plate "sandwich" is placed in the sample holder of the IR spectrometer. The infrared spectrum is then recorded.[22][24]

-

Analysis : The resulting spectrum is analyzed for characteristic absorption bands. For n-octylamine, key peaks would include N-H stretches (typically ~3300-3400 cm⁻¹ for a primary amine), C-H stretches (~2850-2960 cm⁻¹), and N-H bending (~1600 cm⁻¹).

-

Sample Preparation : Approximately 5-25 mg of n-octylamine is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) inside a clean NMR tube.[7][25][26] The solution must be homogeneous and free of particulate matter.[26]

-

Instrument Setup : The NMR tube is placed in the spectrometer. The instrument is set to "lock" onto the deuterium signal of the solvent and is "shimmed" to optimize the magnetic field homogeneity.[27][28]

-

Acquisition : A standard ¹H NMR experiment is run. This typically involves a short radiofrequency pulse followed by the acquisition of the free induction decay (FID) signal.[27]

-

Processing and Analysis : The FID is converted into a spectrum via a Fourier transform. The spectrum is then phased and the baseline corrected. The chemical shifts, integration (peak areas), and splitting patterns of the signals are analyzed to confirm the molecular structure.

References

- 1. westlab.com [westlab.com]

- 2. s3.oxea-chemicals.com [s3.oxea-chemicals.com]

- 3. chemcess.com [chemcess.com]

- 4. This compound | C8H19N | CID 8143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. savemyexams.com [savemyexams.com]

- 7. How To [chem.rochester.edu]

- 8. phillysim.org [phillysim.org]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. store.astm.org [store.astm.org]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. thinksrs.com [thinksrs.com]

- 14. This compound | 111-86-4 [chemicalbook.com]

- 15. savemyexams.com [savemyexams.com]

- 16. google.com [google.com]

- 17. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. SSERC | Melting point determination [sserc.org.uk]

- 20. pubs.acs.org [pubs.acs.org]

- 21. 3.2. pKa Analysis [bio-protocol.org]

- 22. ursinus.edu [ursinus.edu]

- 23. orgchemboulder.com [orgchemboulder.com]

- 24. youtube.com [youtube.com]

- 25. orgchemboulder.com [orgchemboulder.com]

- 26. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 27. books.rsc.org [books.rsc.org]

- 28. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

Octylamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical properties, synthesis, and multifaceted applications of the primary aliphatic amine, octylamine.

Introduction

This compound, also known as 1-aminooctane, is a primary aliphatic amine that serves as a versatile building block and functional reagent in numerous chemical and pharmaceutical applications.[1][2] Its unique combination of a hydrophobic octyl chain and a reactive primary amine group imparts surfactant properties and makes it a key intermediate in the synthesis of a wide array of more complex molecules.[1][3] This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, established synthesis protocols, and significant applications in drug development, corrosion inhibition, and nanotechnology.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective application in research and development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic ammonia-like odor.[4][5] It is sparingly soluble in water but miscible with many organic solvents.[4][6] Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₉N | [7] |

| Molecular Weight | 129.24 g/mol | [7][8] |

| CAS Number | 111-86-4 | [7] |

| Appearance | Clear to pale yellow liquid | [4][5] |

| Odor | Ammonia-like | [4][5] |

| Melting Point | -5 to -1 °C | [5][7][9] |

| Boiling Point | 175-177 °C | [5][9][10] |

| Density | 0.782 g/mL at 25 °C | [5][7][9] |

| Vapor Pressure | 1 mmHg at 20 °C | [7][9] |

| Refractive Index (n20/D) | 1.429 | [5][9] |

| pKa | 10.65 at 25 °C | [4][9] |

| Water Solubility | 0.2 - 0.32 g/L at 25 °C | [4][9] |

| LogP | 3.00590 - 3.46 | [11] |

| Flash Point | 60 - 62.8 °C (145 °F) | [11] |

| Autoignition Temperature | 265 °C | [12] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound.

Table 2: Spectroscopic Data of this compound

| Technique | Key Features and Observations | Reference(s) |

| ¹H NMR | Spectrum available in CDCl₃. Expected signals include a triplet for the terminal methyl group, multiplets for the methylene groups, and a broad singlet for the amine protons. | [4][13] |

| ¹³C NMR | Spectrum available in CDCl₃. Expected to show distinct signals for each of the eight carbon atoms in the alkyl chain. | [4][14] |

| Infrared (IR) Spectroscopy | Spectra available as a liquid film and in CCl₄ solution. Characteristic peaks include N-H stretching vibrations for the primary amine group. | [4][14][15] |

| Mass Spectrometry (MS) | Electron ionization (EI) mass spectrum available. The molecular ion peak is expected at m/z 129. | [4][8][16] |

| Raman Spectroscopy | Spectrum available. | [4][14] |

Synthesis of this compound

Several synthetic routes to this compound have been established, with the choice of method often depending on the starting materials, desired scale, and economic considerations.

Catalytic Amination of n-Octanol

The catalytic amination of n-octanol with ammonia is a common industrial method for producing this compound.[17][18] This process typically involves high temperatures and pressures in the presence of a suitable catalyst.

Materials:

-

n-Octanol

-

Liquid ammonia

-

Hydrogen gas

-

Catalyst (e.g., Copper-Chromium on Alumina support with promoters like Fe, Sn, Zn)[17][19]

-

High-pressure fixed-bed reactor

Procedure:

-

The fixed-bed reactor is packed with the catalyst.

-

The catalyst is activated by passing hydrogen gas at an elevated temperature (e.g., 160 °C).[17][19]

-

The reactor is brought to the desired reaction temperature (e.g., 120-250 °C) and pressure (e.g., 0.5-2 MPa).[19]

-

n-Octanol is continuously fed into the reactor using a high-pressure pump.[17][19]

-

Liquid ammonia is fed into the reactor, often in stages, at a specific molar ratio to n-octanol (e.g., 4:1 to 10:1).[17][19]

-

The reaction mixture is passed through the catalyst bed.

-

The product stream is cooled, and the crude this compound is collected after separating the excess ammonia and hydrogen in a gas-liquid separator.[17]

-

The crude product can be purified by distillation.

Synthesis from 1-Bromooctane

For laboratory-scale synthesis, this compound can be prepared from 1-bromooctane via methods such as the Gabriel synthesis or through an azide intermediate.[20]

This two-step method involves the conversion of 1-bromooctane to 1-octyl azide, followed by its reduction.

Step 1: Synthesis of 1-Octyl Azide Materials:

-

1-Bromooctane

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Brine

Procedure:

-

In a round-bottom flask, dissolve 1-bromooctane (1.0 eq) in DMF.

-

Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic.

-

Heat the mixture (e.g., to 60-70 °C) and stir for 12-24 hours.

-

After cooling, pour the mixture into a separatory funnel with water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic extracts with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-octyl azide.[20]

Step 2: Reduction of 1-Octyl Azide to this compound Materials:

-

Crude 1-octyl azide

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

-

In a dry three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF. Caution: LiAlH₄ reacts violently with water.

-

Dissolve the crude 1-octyl azide (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, the reaction can be gently refluxed to ensure completion.

-

Carefully quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution.

-

Filter the resulting salts and wash them with the solvent.

-

The filtrate contains the this compound, which can be isolated by removing the solvent and purified by distillation.

Applications in Drug Development and Chemical Synthesis

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and other specialty chemicals.

Pharmaceutical Intermediates

This compound is used in the preparation of active pharmaceutical ingredients. For instance, it is a reactant in the synthesis of 2H-indazoles and 1H-indazolones, which are investigated as myeloperoxidase (MPO) inhibitors.[5][6] It is also reportedly used as an intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) naproxen.

Synthesis of Fungicides

In the agrochemical industry, this compound is a precursor for the synthesis of fungicides, such as N-octylisothiazolinone.

Other Chemical Syntheses

This compound is also utilized in the synthesis of:

-

Amphiphilic copolymers for rendering quantum dots water-soluble.[5]

-

2-cyano-N-octylacetamide by reaction with ethyl cyanoacetate.[5]

Role in Corrosion Inhibition

Aliphatic amines, including this compound, are effective corrosion inhibitors for metals, particularly mild steel in acidic environments.[21]

Mechanism of Action

The corrosion inhibition by this compound is attributed to its adsorption onto the metal surface. The nitrogen atom, with its lone pair of electrons, acts as the active center for this adsorption.[21] In acidic solutions, the amine is protonated, and the resulting octylammonium cations can be electrostatically attracted to the negatively charged metal surface (physisorption). Additionally, direct interaction between the nitrogen lone pair and the vacant d-orbitals of the metal atoms can lead to chemisorption. The hydrophobic octyl chain then forms a protective layer that repels corrosive species from the metal surface.[1]

Application in Nanoparticle Synthesis

This compound plays a crucial role in the synthesis of various nanoparticles, where it can function as a reducing agent, a capping agent, or a solvent.[22][23][24]

Role as a Reducing and Capping Agent

In the synthesis of silver nanoparticles, for example, this compound can reduce silver ions to metallic silver while simultaneously capping the newly formed nanoparticles.[23][24][25] The amine group coordinates to the nanoparticle surface, and the octyl chains provide steric hindrance, preventing aggregation and controlling the particle size and stability.[26]

Materials:

-

Silver nitrate (AgNO₃)

-

This compound

-

Toluene or Benzene

-

Methanol

Procedure:

-

In a round-bottom flask equipped with a condenser, dissolve silver nitrate (e.g., 1 mM) in toluene or benzene.[23]

-

Add this compound to the solution.[23]

-

Heat the mixture to 100 °C with constant stirring. The color of the solution will change, indicating the formation of silver nanoparticles.[23]

-

The reaction progress can be monitored over time by observing the color change and analyzing aliquots using UV-Vis spectroscopy.[23]

-

After the desired reaction time, cool the solution to room temperature.

-

Add methanol to precipitate the this compound-capped silver nanoparticles.[23]

-

The nanoparticles can be purified by centrifugation and washing with methanol.[23]

Safety and Handling

This compound is a corrosive and flammable substance that can cause severe skin burns and eye damage.[4] It is also toxic if swallowed, inhaled, or in contact with skin.[4] Therefore, it should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood. It is incompatible with strong oxidizing agents and acids.[4][6]

Conclusion

This compound is a primary aliphatic amine with significant utility in various scientific and industrial fields. Its well-defined chemical and physical properties, coupled with established synthetic methodologies, make it a reliable and versatile chemical intermediate. For researchers, scientists, and drug development professionals, a comprehensive understanding of this compound's characteristics and applications is essential for leveraging its full potential in the development of new materials, pharmaceuticals, and technologies.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound mediated growth of europium doped silver selenide nanoparticles as a superior electrode material for electrochemical applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03245H [pubs.rsc.org]

- 3. primaryinfo.com [primaryinfo.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 111-86-4 [chemicalbook.com]

- 6. 1-Octylamine, 99% 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. This compound = 99.5 111-86-4 [sigmaaldrich.com]

- 8. This compound | C8H19N | CID 8143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jnfuturechemical.com [jnfuturechemical.com]

- 10. This compound, 99% 111-86-4 India [ottokemi.com]

- 11. This compound|lookchem [lookchem.com]

- 12. This compound CAS#: 111-86-4 [m.chemicalbook.com]

- 13. This compound(111-86-4) 1H NMR spectrum [chemicalbook.com]

- 14. Page loading... [guidechem.com]

- 15. This compound(111-86-4) IR Spectrum [m.chemicalbook.com]

- 16. This compound(111-86-4) MS spectrum [chemicalbook.com]

- 17. Page loading... [guidechem.com]

- 18. CN102070460A - Method for synthesizing n-octyl amine - Google Patents [patents.google.com]

- 19. CN103664633A - Synthetic method of n-octylamine - Google Patents [patents.google.com]

- 20. benchchem.com [benchchem.com]

- 21. emerald.com [emerald.com]

- 22. worldscientific.com [worldscientific.com]

- 23. worldscientific.com [worldscientific.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. ias.ac.in [ias.ac.in]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Octylamine-Mediated Water-Solubilization of Quantum Dots

This guide provides a comprehensive overview of the use of this compound in rendering hydrophobic quantum dots (QDs) soluble in aqueous solutions, a critical step for their application in biological and pharmaceutical research. We will delve into the underlying mechanism, present a detailed experimental protocol, summarize key quantitative data, and visualize the workflow.

Introduction: The Challenge of Quantum Dot Solubility

Quantum dots are semiconductor nanocrystals renowned for their unique, size-tunable photoluminescent properties, making them exceptional fluorescent probes for bioimaging and diagnostics.[1][2] However, high-quality QDs are typically synthesized in organic solvents, resulting in a surface coated with hydrophobic ligands (e.g., trioctylphosphine oxide - TOPO).[3] This native state renders them insoluble in water, posing a significant barrier to their use in biological systems. To overcome this, various surface modification strategies have been developed to transfer QDs into the aqueous phase.[4][5]

One prevalent and effective method involves the use of amphiphilic polymers, where this compound-modified poly(acrylic acid) is a key reagent.[6][7] This method encapsulates the QD, preserving its core optical properties while providing a stable, hydrophilic exterior.

Mechanism of Solubilization with this compound-Modified Poly(acrylic acid)

The water-solubilization process using this compound-modified poly(acrylic acid) is a form of encapsulation rather than a direct replacement of the native ligands. This method relies on the amphiphilic nature of the polymer.

-

Amphiphilic Polymer Structure: Poly(acrylic acid) (PAA) is a hydrophilic polymer due to its carboxyl groups. By chemically modifying a fraction of these carboxyl groups with this compound, hydrophobic octyl side chains are introduced. This creates an amphiphilic polymer.

-

Hydrophobic Interaction: When the hydrophobic QDs are mixed with the this compound-modified PAA in an organic solvent like chloroform, the hydrophobic octyl chains of the polymer intercalate with the hydrophobic native ligands on the QD surface. This interaction is driven by van der Waals forces.[6]

-

Encapsulation: This process effectively forms a micelle-like structure, where the QD and its original ligand shell are enveloped by the polymer. The hydrophobic components are sequestered in the core of this new nanoparticle complex.

-

Phase Transfer: The hydrophilic carboxylic acid groups of the PAA backbone now form the outer surface of the encapsulated QD. Upon drying and re-introduction into a basic aqueous solution, these carboxyl groups deprotonate, becoming negatively charged carboxylates. This imparts a negative surface charge and allows the entire QD-polymer complex to be stably dispersed in water.[6][8]

This encapsulation method is favored for its ability to produce highly stable aqueous QD solutions while generally maintaining the quantum yield of the nanocrystals.[4]

Experimental Protocol: Water-Solubilization of CdSe/ZnS QDs

This protocol is adapted from established methods for solubilizing hydrophobic QDs using 40% this compound-modified poly(acrylic acid).[6]

Materials:

-

Hydrophobic quantum dots (e.g., CdSe/ZnS) in chloroform or toluene.

-

40% this compound-modified poly(acrylic acid) (PAA-OA).

-

Chloroform.

-

Methanol.

-

Deionized (DI) water.

-

Strongly basic water (pH 13), prepared with NaOH or KOH.

-

Vials, pipettes, and a sonicator.

-

Rotary evaporator or vacuum centrifuge.

Procedure:

-

Initial Dissolution:

-

Place a small amount of dried, hydrophobic QDs into a vial.

-

Add a sufficient amount of chloroform to fully dissolve the QDs. The solution should be clear and brightly fluorescent. Crucial Point: If the QDs do not dissolve well, it may indicate that too many native ligands were lost during prior precipitation steps, and the process may not be successful.[6]

-

-

Polymer Addition and Dissolution:

-

Add the this compound-modified PAA to the QD-chloroform solution.

-

The polymer may not dissolve immediately. To facilitate dissolution, add one or two drops of methanol. Avoid adding excess methanol, as it is a non-solvent for the QDs and can cause them to precipitate.[6]

-

Sonicate or stir the mixture until the polymer is fully dissolved and the solution is clear. A well-dissolved solution is a good indicator of a successful upcoming phase transfer.[6]

-

-

Solvent Removal:

-

Remove the solvent (chloroform and methanol) using a rotary evaporator or a vacuum centrifuge. This step is critical as it locks the hydrophobic this compound groups of the polymer with the native ligands on the QD surface.[6]

-

Be cautious during evaporation, as the sample may "bump" due to trapped air. Once the initial vigorous bubbling subsides, the sample can be dried completely.[6]

-

The final product will be a dry, crystalline, or crusty film of polymer embedded with QDs.

-

-

Aqueous Phase Transfer:

-

To the dried film, add a small amount (1-2 mL) of strongly basic water (pH 13). This high pH is necessary to deprotonate the carboxylic acid groups on the polymer, providing the electrostatic repulsion needed for dispersion.[6]

-

Gently agitate or sonicate the vial. The QDs should begin to move from the dried film into the aqueous phase.

-

Once the initial transfer is observed, add DI water to reach the desired final volume. The solution should remain basic.

-

If some material remains undissolved, allow it more time or gentle sonication to fully enter the solution.[6]

-

-

Purification (Optional but Recommended):

-

The resulting solution can be purified to remove excess polymer and salts using methods such as dialysis or size-exclusion chromatography.

-

Quantitative Data Summary

The process of water-solubilization significantly alters the physicochemical properties of the quantum dots. The following table summarizes typical changes observed after encapsulation with this compound-modified PAA and other common methods.

| Parameter | Before Solubilization (in Organic Solvent) | After Solubilization (in Water) | Reference(s) |

| Core Particle Size (TEM) | 2.5 - 6.0 nm | Unchanged (2.5 - 6.0 nm) | [7][9] |

| Hydrodynamic Diameter (DLS) | ~5-10 nm | 20 - 40 nm (Amphiphilic Polymer) | [7] |

| 5.6 - 9.7 nm (Multidentate Ligand) | [7] | ||

| Zeta Potential | N/A (non-aqueous) | -(21.03 ± 0.61) mV to -(22.67 ± 0.15) mV | [10] |

| Quantum Yield (QY) | High (e.g., >50%) | Generally maintained, but can decrease slightly | [11][12] |

| Colloidal Stability | Stable in non-polar solvents | High stability in basic aqueous buffers | [4][6] |

Note: Hydrodynamic diameter is significantly larger than the core size due to the polymer coating and the associated hydration layer.[9] Methods using smaller, multidentate ligands can achieve smaller hydrodynamic sizes compared to amphiphilic polymer encapsulation.[7]

Mandatory Visualizations

The following diagram illustrates the key stages of the this compound-mediated water-solubilization process.

Caption: Workflow for this compound-Mediated QD Water-Solubilization.

Conclusion

The use of this compound-modified poly(acrylic acid) is a robust and reliable method for transferring hydrophobic quantum dots into an aqueous phase, which is essential for their use in biological applications. This encapsulation technique creates a stable hydrophilic shell around the QD, preserving its core optical properties. While this method typically results in a larger hydrodynamic diameter compared to ligand exchange techniques, the resulting colloidal stability is often superior, making it highly suitable for applications in cell imaging, diagnostics, and as platforms for drug development. Researchers should consider the trade-off between final particle size and stability when choosing a solubilization strategy.

References

- 1. Semiconductor Quantum Dots for Bioimaging and Biodiagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Functional Water-soluble Quantum Dots - sneelab.org [sneelab.org]

- 5. Quantum Dot Nanomaterials: Preparation, Characterization, Advanced Bio-Imaging and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Minimizing the Hydrodynamic Size of Quantum Dots with Multifunctional Multidentate Polymer Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Surface Modification of a Stable CdSeZnS/ZnS Alloy Quantum Dot for Immunoassay | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Octylamine as a Nanoparticle Capping Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octylamine, a primary alkylamine, serves as a versatile and effective capping agent in the synthesis of a wide array of nanoparticles. Its role extends from being a stabilizing agent that prevents aggregation to, in some cases, acting as a reducing agent. The eight-carbon alkyl chain of this compound provides steric hindrance, which is crucial for controlling nanoparticle size and morphology during synthesis. This document provides detailed application notes, experimental protocols, and characterization data for the use of this compound in the synthesis of various nanoparticles, with a focus on applications in research and drug development.

Mechanism of Action

The primary role of this compound as a capping agent is to adsorb to the surface of nascent nanoparticles. The lone pair of electrons on the nitrogen atom of the amine group coordinates with the metal atoms on the nanoparticle surface. The hydrophobic octyl chains then extend into the solvent, creating a protective layer. This layer imparts colloidal stability by preventing the nanoparticles from coming into close contact and aggregating, a critical factor for controlling particle growth and maintaining a stable dispersion. In certain syntheses, particularly for noble metals like silver, this compound can also act as a reducing agent, simplifying the reaction system.[1][2]

Applications in Research and Drug Development

This compound-capped nanoparticles are valuable in various research and therapeutic applications:

-

Drug Delivery: The amine group on the surface of this compound-capped nanoparticles can be readily functionalized with targeting ligands, such as antibodies or peptides, to direct the nanoparticles to specific cells or tissues, such as cancer cells.[3][4] This targeted approach can enhance the therapeutic efficacy of encapsulated drugs while minimizing off-target side effects.

-

Bioimaging: When used to cap fluorescent quantum dots, this compound helps maintain their photoluminescent properties, making them suitable for in vitro and in vivo imaging applications.[5][6]

-

Catalysis: The controlled size and high surface area of this compound-capped metal nanoparticles make them effective catalysts in a variety of chemical reactions.

-

Sensors: The surface properties of these nanoparticles can be tailored for the development of sensitive and selective biosensors.

Data Presentation

Table 1: Influence of this compound on Nanoparticle Properties

| Nanoparticle Type | Precursor(s) | This compound Role | Resulting Nanoparticle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference(s) |

| Silver (Ag) | AgNO₃ | Capping & Reducing Agent | ~14 | Not Reported | Not Reported | [2] |

| Iron Oxide (Fe₃O₄) | Iron Cupferronate | Capping Agent | ~5.0 | Not Reported | Not Reported | [7] |

| Cobalt Oxide (Co₃O₄) | Cobalt Cupferronate | Capping Agent | ~4.2 | Not Reported | Not Reported | [7] |

| Perovskite (MAPbBr₃) QDs | MAPbBr₃ precursors | Capping Ligand | Small, Monodisperse | Not Reported | Not Reported | [8] |

| Gold (Au) | HAuCl₄ | Capping Agent | Varies with concentration | -29.65 to -9.4 | ~0.4 | [9] |

Note: Data is compiled from various studies and experimental conditions may differ. The table serves as a representative guide.

Table 2: Comparative Analysis of Alkylamine Capping Agents

| Capping Agent | Nanoparticle Type | Resulting Nanoparticle Size (nm) | Key Findings | Reference(s) |

| This compound | Iron Oxide (Fe₃O₄) | ~5.0 | Forms disordered arrays. | [7] |

| Dodecylamine | Iron Oxide (Fe₃O₄) | ~8.6 | Forms more regular arrays compared to this compound. | [7] |

| This compound (Saturated) | Gold (Au) | Significantly larger particles | The C=C bond in unsaturated amines is critical for size control. | [10] |

| Oleylamine (Unsaturated) | Gold (Au) | ~12.7 | Produces smaller, more stable nanoparticles. | [10] |

| This compound | Palladium (Pd) | Varies with chain length | Longer alkyl chains tend to produce smaller nanoparticles. | [1] |

| Dodecylamine | Palladium (Pd) | ~2.0 | Produces ultrasmall, monodisperse nanoparticles. | [1] |

Experimental Protocols

Protocol 1: Synthesis of this compound-Capped Silver Nanoparticles

This protocol describes a one-pot synthesis where this compound acts as both a reducing and capping agent.[2]

Materials:

-

Silver nitrate (AgNO₃)

-

This compound

-

Toluene or Benzene

-

Round-bottom flask with condenser

-

Magnetic stirrer with hotplate

Procedure:

-

In a round-bottom flask, dissolve 1 mM of AgNO₃ in 25 mL of toluene.

-

Add 0.2 mL of this compound to the solution.

-

Heat the mixture to 100°C with constant stirring.

-

The formation of silver nanoparticles is indicated by a color change from colorless to light yellow, which will progress to a darker brown over time.

-

The reaction can be monitored over several hours to observe the evolution of the nanoparticle size and concentration.

-

To isolate the nanoparticles, an anti-solvent such as ethanol can be added to precipitate the particles, followed by centrifugation and washing.

Characterization:

-

UV-Vis Spectroscopy: Monitor the formation of silver nanoparticles by observing the surface plasmon resonance (SPR) peak, typically between 400-450 nm.

-

Transmission Electron Microscopy (TEM): Determine the size, shape, and morphology of the synthesized nanoparticles.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the presence of this compound on the nanoparticle surface.

Protocol 2: Synthesis of this compound-Capped Magnetic (Fe₃O₄) Nanoparticles

This protocol is adapted from the synthesis of magnetic nanoparticles using alkylamines.[7]

Materials:

-

Iron(III) acetylacetonate (Fe(acac)₃)

-

1,2-hexadecanediol

-

This compound

-

Oleic acid

-

Benzyl ether

-

Three-neck round-bottom flask, condenser, thermocouple

-

Heating mantle, magnetic stirrer

-

Nitrogen or Argon gas supply

Procedure:

-

Combine Fe(acac)₃, 1,2-hexadecanediol, this compound, and oleic acid in a three-neck flask.

-

Add benzyl ether as the solvent.

-

Under a flow of nitrogen or argon, heat the mixture to 200°C for 2 hours with vigorous stirring.

-

Heat the mixture to reflux (approximately 300°C) for 1 hour.

-

Allow the black-brown solution to cool to room temperature.

-

Add ethanol to precipitate the Fe₃O₄ nanoparticles.

-

Separate the nanoparticles by centrifugation, and wash them multiple times with ethanol.

-

Disperse the final product in a nonpolar solvent like hexane or toluene.

Characterization:

-